molecular formula C13H17N3O4 B14650661 Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester CAS No. 53876-03-2

Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester

Cat. No.: B14650661
CAS No.: 53876-03-2
M. Wt: 279.29 g/mol
InChI Key: CYSVOXHWJIVZJY-UHFFFAOYSA-N
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Description

Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 6-methylpyrazinyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 6-methylpyrazine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity and applications.

    Ethyl acetoacetate: A related compound used in organic synthesis with similar functional groups.

Uniqueness

Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester is unique due to the presence of the 6-methylpyrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

53876-03-2

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

diethyl 2-[[(6-methylpyrazin-2-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C13H17N3O4/c1-4-19-12(17)10(13(18)20-5-2)7-15-11-8-14-6-9(3)16-11/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

CYSVOXHWJIVZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CN=C1)C)C(=O)OCC

Origin of Product

United States

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